molecular formula C9H15ClN4O2 B2512234 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride CAS No. 2137567-74-7

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride

Cat. No.: B2512234
CAS No.: 2137567-74-7
M. Wt: 246.7
InChI Key: JUNMWFUSQXPAKG-HNJRQZNRSA-N
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Description

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride is a chemical compound with a unique structure that combines an aminocyclohexyl group with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminocyclohexane derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce aminocyclohexyl derivatives .

Scientific Research Applications

1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride include other aminocyclohexyl derivatives and triazole-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMWFUSQXPAKG-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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